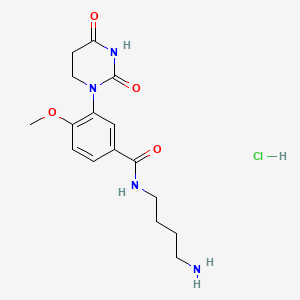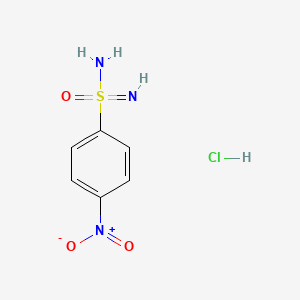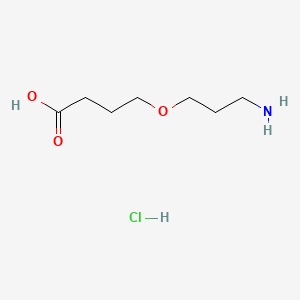![molecular formula C12H17FN2O2 B13576433 tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate: is an organic compound with the molecular formula C12H17FN2O2. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the aminomethyl-fluorophenyl intermediate.
Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Protective Groups in Synthesis: The compound is used as a protective group for amines in organic synthesis, allowing for selective reactions.
Material Science: It has been explored for its potential in creating new materials and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate involves its ability to act as a protective group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound lacks the fluorine atom, which can affect its reactivity and applications.
tert-Butyl (4-aminobenzyl)carbamate: Similar in structure but with different substitution patterns, leading to variations in chemical behavior.
tert-Butyl (3-aminopropyl)carbamate: This compound has a different carbon chain length, influencing its physical and chemical properties.
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
QGCXKZXRTBGDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)
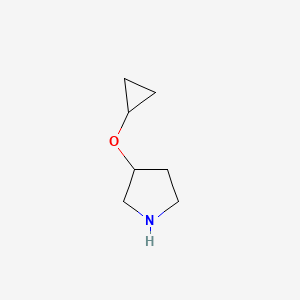
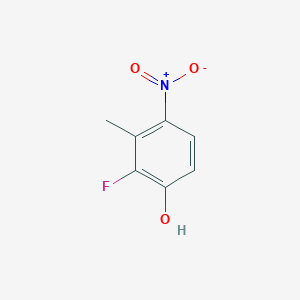
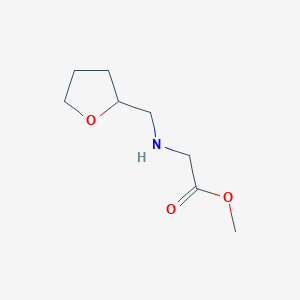
![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)
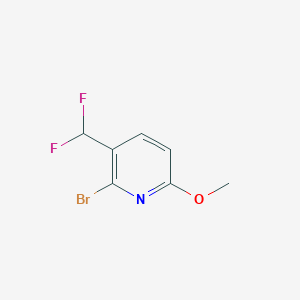
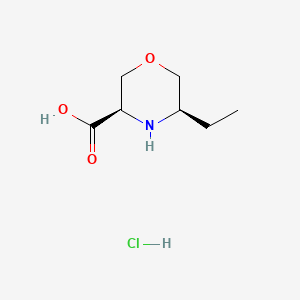
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)
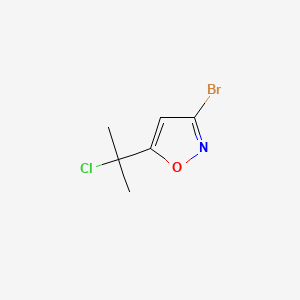
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
